molecular formula C16H14N6O4S B11312810 N-[4-(acetylsulfamoyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylsulfamoyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11312810
M. Wt: 386.4 g/mol
InChI Key: LDZDREJMGJGBIO-UHFFFAOYSA-N
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Description

N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features both sulfonamide and tetrazole functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a click reaction between an azide and an alkyne. The sulfonamide group can be introduced via sulfonylation of an amine precursor. The final step often involves coupling the tetrazole and sulfonamide intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Techniques like continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The tetrazole ring can interact with receptors or ion channels, modulating their function. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole share the sulfonamide group and exhibit similar antibacterial properties.

    Tetrazoles: Compounds like losartan contain the tetrazole ring and are used as angiotensin II receptor antagonists.

Uniqueness

N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the combination of both sulfonamide and tetrazole groups in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

Properties

Molecular Formula

C16H14N6O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O4S/c1-11(23)19-27(25,26)15-7-5-13(6-8-15)18-16(24)12-3-2-4-14(9-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,24)(H,19,23)

InChI Key

LDZDREJMGJGBIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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